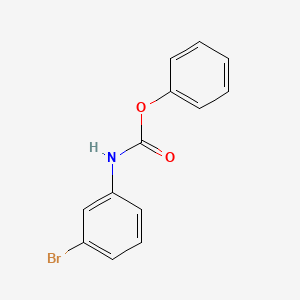

phenyl N-(3-bromophenyl)carbamate

Description

Properties

IUPAC Name |

phenyl N-(3-bromophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-10-5-4-6-11(9-10)15-13(16)17-12-7-2-1-3-8-12/h1-9H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQSGWGBBCDEPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358300 | |

| Record name | phenyl N-(3-bromophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86764-83-2 | |

| Record name | phenyl N-(3-bromophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenyl N 3 Bromophenyl Carbamate and Analogues

Direct Synthetic Routes to Phenyl N-(3-bromophenyl)carbamate

Direct synthesis of the target compound, this compound, can be efficiently accomplished through specific reactions that are well-documented in chemical literature.

Reaction of Phenyl Chloroformate with 3-Bromoaniline (B18343)

A primary and straightforward method for synthesizing this compound involves the reaction of phenyl chloroformate with 3-bromoaniline. prepchem.com In this process, a solution of phenyl chloroformate in ether is added dropwise to a stirred solution of 3-bromoaniline, also in ether. The reaction mixture is stirred for a period at room temperature, after which it is filtered. prepchem.com Evaporation of the filtrate and subsequent crystallization of the residue from hexane (B92381) yields the desired product, this compound, with a melting point of 88°-90° C. prepchem.com

This reaction is a classic example of nucleophilic acyl substitution, where the amine (3-bromoaniline) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the phenyl chloroformate. The departure of the chloride ion, a good leaving group, facilitates the formation of the carbamate (B1207046) linkage.

Nucleophilic Acyl Substitution Strategies

The synthesis described above is a specific instance of a broader class of reactions known as nucleophilic acyl substitution. This strategy is widely applicable for the formation of carbamates. In a general sense, an amine can react with a derivative of carbonic acid, such as a chloroformate, where the alkoxy or aryloxy group is attached to the carbonyl carbon.

The reaction between an enantiomer of a specific phenol (B47542) derivative and a carbamoyl (B1232498) halide represents another application of nucleophilic substitution to form a carbamate group. google.com This reaction is conducted in the presence of a base, which deprotonates the phenolic proton, thereby increasing its nucleophilic character. google.com The reaction typically proceeds with high yields, often between 70% and 100%, and is generally carried out at temperatures ranging from -20°C to 20°C. google.com

The mechanism for the basic hydrolysis of phenoxycarbonyl (Phoc) carbamates varies depending on the substitution on the nitrogen atom. Phoc carbamates derived from primary amines react through an E1cb-type mechanism, which involves the in situ formation of an isocyanate intermediate. In contrast, N,N-disubstituted carbamate phenyl esters undergo hydrolysis via a BAc2 mechanism under more drastic conditions. nih.gov

Strategies for N-Arylcarbamate Formation

Beyond the direct routes, several general strategies are employed for the synthesis of N-arylcarbamates, offering versatility in terms of starting materials and reaction conditions.

Hofmann Rearrangement Applications

The Hofmann rearrangement is a well-established organic reaction that converts a primary amide into a primary amine with one less carbon atom. wikipedia.orgnumberanalytics.com The reaction proceeds through an isocyanate intermediate, which can be trapped by various nucleophiles to form stable products like carbamates instead of undergoing complete hydrolysis to an amine. wikipedia.org

The process begins with the reaction of a primary amide with bromine in the presence of a strong base like sodium hydroxide, which forms sodium hypobromite (B1234621) in situ. wikipedia.orgnrochemistry.com This transforms the amide into an N-bromoamide. wikipedia.org Subsequent deprotonation and rearrangement lead to the formation of an isocyanate. wikipedia.orgchemistrysteps.com This isocyanate can then be trapped by an alcohol, such as methanol (B129727) or tert-butyl alcohol, to yield the corresponding carbamate. wikipedia.org This method is particularly useful for synthesizing carbamate-protected amines, like Boc-protected amines. wikipedia.org

Several reagents can be used in place of bromine, including sodium hypochlorite, lead tetraacetate, N-bromosuccinimide, and (bis(trifluoroacetoxy)iodo)benzene. wikipedia.org The Hofmann rearrangement can also be applied to α,β-unsaturated or α-hydroxy amides to produce carbamates in good yields. wikipedia.org

| Reagent | Function | Reference |

|---|---|---|

| Bromine/Sodium Hydroxide | Classic Reagent Combination | wikipedia.orgnumberanalytics.com |

| Sodium Hypochlorite | Alternative Oxidizing Agent | wikipedia.org |

| Lead Tetraacetate | Alternative Oxidizing Agent | wikipedia.orgnrochemistry.com |

| N-Bromosuccinimide (NBS) | Alternative Brominating/Oxidizing Agent | wikipedia.org |

| (Bis(trifluoroacetoxy)iodo)benzene | Hypervalent Iodine Reagent | wikipedia.org |

C-N Coupling Reactions

Carbon-nitrogen (C-N) bond-forming reactions are a cornerstone of modern organic synthesis and provide powerful methods for preparing N-aryl compounds, including carbamates. nih.gov Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable for synthesizing anilines and their derivatives. nih.gov

One-pot methods have been developed for the palladium-catalyzed synthesis of N-aryl carbamates from aryl chlorides and triflates using sodium cyanate (B1221674) as the isocyanate source. mit.edu The in-situ generated aryl isocyanate is then trapped with an alcohol to form the carbamate. mit.edu This approach allows for a broad substrate scope, including the synthesis of various protected amines such as Troc-, Cbz-, and Fmoc-carbamates. mit.edu

Derivatization and Functionalization Approaches

Electrophilic aromatic bromination is a fundamental and widely used method for introducing bromine atoms onto aromatic rings, including phenyl carbamate scaffolds. mdpi.com This approach is crucial for synthesizing brominated derivatives that serve as key intermediates in organic synthesis. mdpi.com The regioselectivity of the bromination is a critical aspect, often influenced by the directing effects of the substituents on the aromatic ring and the reaction conditions. mdpi.com

For instance, the bromination of carbazole (B46965), a related heterocyclic scaffold, with N-bromosuccinimide (NBS) in ethyl acetate (B1210297) is a key step in the synthesis of N-phenyl-3-bromocarbazole. google.com While not a direct bromination of a pre-formed phenyl carbamate, this example illustrates the use of NBS for selective bromination on an aromatic system that can be subsequently functionalized. The reaction of carbazole with NBS yields 3-bromocarbazole, which can then undergo further reactions. google.com

Theoretical analyses using ab initio calculations can be employed to predict the positional selectivity of electrophilic aromatic brominations, and these predictions often align well with experimental outcomes. mdpi.com The choice of brominating agent and reaction temperature can significantly impact the selectivity, with lower temperatures sometimes favoring the formation of a single isomer. mdpi.com

The reaction of isocyanates with alcohols or phenols is a classic and highly effective method for the formation of carbamates. nih.govunion.edu This reaction is characterized by the nucleophilic attack of the hydroxyl group on the electrophilic carbon of the isocyanate group. nih.gov

One common route to this compound involves the in-situ generation of an isocyanate. This can be achieved through a Curtius rearrangement of an acyl azide (B81097), which is then trapped by a phenol. organic-chemistry.org For example, an aromatic carboxylic acid can react with di-tert-butyl dicarbonate (B1257347) and sodium azide to form an acyl azide, which rearranges to the corresponding isocyanate. organic-chemistry.org This isocyanate can then react with a phenol to yield the desired aryl carbamate. organic-chemistry.org

A more direct method involves the reaction of 3-bromoaniline with phenyl chloroformate. prepchem.com In this procedure, a solution of phenyl chloroformate is added to a solution of 3-bromoaniline in ether. The mixture is stirred at room temperature, and after filtration and evaporation of the solvent, the product, this compound, is crystallized from hexane. prepchem.com

The versatility of the isocyanate-based approach allows for the synthesis of a wide array of carbamate derivatives by varying both the isocyanate and the alcohol/phenol component. nih.gov This method is central to the production of many commercially important compounds, including pesticides and pharmaceuticals. union.edu

Table 1: Synthesis of this compound via Isocyanate Chemistry

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|---|---|---|

| 3-Bromoaniline | Phenyl chloroformate | Ether | This compound prepchem.com |

Protected amine intermediates, such as tert-butyl N-(3-bromophenyl)carbamate, are valuable building blocks in organic synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.

The synthesis of tert-butyl N-(3-bromophenyl)carbamate can be achieved through the reaction of 3-bromoaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the introduction of the Boc protecting group onto an amino group. Other synonyms for this compound include N-Boc 3-bromoaniline and carbamic acid, N-(3-bromophenyl)-, 1,1-dimethylethyl ester. cymitquimica.com

These Boc-protected intermediates are crucial for multi-step syntheses where the reactivity of the amine needs to be temporarily masked while other transformations are carried out on the molecule. google.com For example, in the synthesis of complex molecules, a Boc-protected aniline (B41778) can undergo various reactions, such as cross-coupling or further functionalization of the aromatic ring, before the Boc group is removed to liberate the free amine for subsequent steps. mit.edu

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is a critical step in any synthetic procedure to maximize yield, minimize side products, and ensure the process is efficient and scalable. researchgate.netnih.gov For the synthesis of this compound and its analogues, several parameters can be adjusted.

In the synthesis of N-phenacyldibromobenzimidazoles, a related class of compounds, a systematic optimization of the reaction conditions was performed. nih.gov This involved screening various bases (e.g., K₂CO₃, NaH, KOH, NaHCO₃) and solvents (e.g., MeCN, DMF, THF, DMSO). The progress of the reaction was monitored by HPLC analysis to determine the optimal combination. nih.gov For instance, the best results for the N-alkylation of dibromobenzimidazole were achieved using NaHCO₃ as the base in acetonitrile (B52724) (MeCN) at reflux. nih.gov

Similar optimization strategies can be applied to the synthesis of this compound. For the reaction between 3-bromoaniline and phenyl chloroformate, parameters such as the stoichiometry of the reactants, reaction temperature, and choice of solvent can be varied to improve the yield and purity of the final product. prepchem.com While the reported procedure uses ether as the solvent and room temperature, further investigation could reveal even more favorable conditions. prepchem.com

The assessment of process-related impurities is also a crucial aspect of optimization, particularly in the synthesis of pharmaceutical ingredients, to ensure the quality and safety of the final product. researchgate.net

Green Chemistry Principles in the Synthesis of Aryl Carbamates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of aryl carbamates to develop more environmentally benign methods. researchgate.netrsc.org

Key green chemistry principles include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. acs.org Traditional methods for carbamate synthesis often involve toxic reagents like phosgene (B1210022) or its derivatives. researchgate.netacs.org The development of non-phosgene routes is a major focus in green carbamate synthesis. acs.orgresearchgate.net

One promising green approach is the direct synthesis of carbamates from amines, carbon dioxide (CO₂), and alcohols. rsc.org CO₂ is an attractive C1 source as it is abundant, non-toxic, and renewable. organic-chemistry.org This method avoids the use of phosgene and can be performed under relatively mild conditions. rsc.org For example, basic catalysts have been shown to effectively convert aliphatic amines to the corresponding carbamates using CO₂ at a pressure of 2.5 MPa, even without a dehydrating agent. rsc.org

Another green strategy involves the use of catalytic methods. For instance, the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol provides a direct route to N-aryl carbamates. mit.edu This methodology avoids the pre-formation and handling of isocyanates.

The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is also a key consideration. acs.org Reactions with high atom economy generate less waste. Designing synthetic routes that maximize atom economy is a fundamental goal of green chemistry. acs.org

Chemical Reactivity and Transformation Studies of Phenyl N 3 Bromophenyl Carbamate

Hydrolytic Stability and Proposed Reaction Mechanisms (E1cb-type, BAc2)

The stability of phenyl N-(3-bromophenyl)carbamate in aqueous media, particularly under basic conditions, is a critical aspect of its chemical profile. The hydrolysis of N-aryl carbamates with an ionizable N-H proton, such as the title compound, is well-documented to proceed predominantly through an Elimination-Unimolecular conjugate Base (E1cb) mechanism. rsc.orgresearchgate.net

The E1cb mechanism for the alkaline hydrolysis of this compound involves a two-step process:

Deprotonation: A base (e.g., hydroxide ion) abstracts the acidic proton from the carbamate (B1207046) nitrogen, forming a resonance-stabilized N-anion (the conjugate base).

Elimination: The conjugate base then undergoes a rate-limiting elimination of the phenoxide leaving group to form a highly reactive isocyanate intermediate (3-bromophenyl isocyanate). This intermediate is subsequently attacked by water to form an unstable carbamic acid, which rapidly decarboxylates to yield 3-bromoaniline (B18343) and carbon dioxide.

Kinetic studies on substituted phenyl N-phenylcarbamates support this pathway. The rates of hydrolysis show a strong dependence on the electronic properties of the phenoxide leaving group. Hammett plots for these reactions yield large, positive ρ (rho) values (e.g., +2.86), indicating that the rate-determining step is significantly accelerated by electron-withdrawing substituents on the phenyl ester ring, which stabilize the departing phenoxide anion. rsc.org

In contrast, the Bimolecular Acyl Substitution (BAc2) mechanism is generally disfavored for N-monosubstituted aryl carbamates but is the primary pathway for N,N-disubstituted carbamates that lack an acidic N-H proton. researchgate.netacs.org This mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the leaving group. The free energy of activation for the BAc2 pathway in N-H containing carbamates is estimated to be significantly higher than that for the E1cb mechanism. acs.org

The table below summarizes the key characteristics of these two hydrolytic pathways for carbamates.

| Mechanism | Substrate Requirement | Key Intermediate | Rate-Determining Step | Hammett ρ Value (vs. Leaving Group) |

|---|---|---|---|---|

| E1cb | Must have an acidic N-H proton | N-anion (conjugate base), Isocyanate | Elimination of leaving group from N-anion | Large, positive (e.g., +2.6 to +3.2) |

| BAc2 | Typically for N,N-disubstituted carbamates | Tetrahedral intermediate | Formation or breakdown of tetrahedral intermediate | Smaller, positive (e.g., ~+1.0 to +1.2) |

Directed Ortho-Metalation Strategies Utilizing Carbamate Directing Groups

The carbamate functional group is a powerful tool in synthetic chemistry for controlling regioselectivity in electrophilic aromatic substitution through a strategy known as Directed Ortho-Metalation (DoM). The O-aryl carbamate moiety, in particular, is recognized as one of the most effective directed metalation groups (DMGs). nih.gov

In the case of this compound, the O-phenylcarbamate group can direct the deprotonation of the phenyl ring at the position ortho to the carbamate oxygen. This process involves treating the substrate with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), typically at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (THF). The lithium base coordinates to the Lewis basic carbonyl oxygen of the carbamate, positioning the base to abstract a proton from the adjacent ortho position of the phenyl ring. This generates a stabilized ortho-lithiated intermediate.

This transient organolithium species is a potent nucleophile and can be trapped in situ by a wide variety of electrophiles, leading to the formation of 1,2-disubstituted aromatic products. This methodology provides a reliable route to ortho-functionalized phenols after subsequent hydrolysis of the carbamate group. nih.govuwindsor.ca

While the O-carbamate is a powerful director for the phenyl ring, the N-H proton on the carbamate is the most acidic site. In the presence of a strong base, this proton would be removed first to form a lithium amide. This resulting N-anion could potentially direct a second metalation event on the 3-bromophenyl ring, likely at the C2 position (ortho to the nitrogen and meta to the bromine). However, the directing power of the O-carbamate group is generally considered superior for achieving selective ortho-lithiation on the O-aryl ring.

The table below illustrates the versatility of the DoM strategy with O-aryl carbamates by listing common electrophiles and the resulting functional groups introduced.

| Electrophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Aldehydes/Ketones | Benzaldehyde, Acetone (B3395972) | -CH(OH)R |

| Alkyl Halides | Methyl iodide (CH₃I) | -CH₃ |

| Carbon Dioxide | CO₂ (gas or solid) | -COOH (Carboxylic acid) |

| Disulfides | Dimethyl disulfide (MeSSMe) | -SMe (Thioether) |

| Halogenating Agents | Iodine (I₂), Hexachloroethane (C₂Cl₆) | -I, -Cl |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |

| Sulfurylating Agents | Sulfur dioxide (SO₂) | -SO₂H (Sulfinic acid) |

Reactivity with Nucleophiles and Electrophiles

The reactivity of this compound is characterized by several electrophilic and nucleophilic centers.

Reactivity with Nucleophiles: The primary electrophilic site in the molecule is the carbonyl carbon of the carbamate. It is susceptible to attack by nucleophiles, which can lead to the cleavage of the carbamate ester or amide bond.

Aminolysis: Stronger nucleophiles, such as primary or secondary amines, can attack the carbonyl carbon. This can result in the displacement of the phenoxide leaving group to form a substituted urea (B33335). The reaction of aryl N-phenylcarbamates with benzylamines, for example, proceeds via a stepwise mechanism. nih.gov

Hydrolysis: As discussed in section 3.1, hydroxide acts as a base to initiate the E1cb mechanism, but direct nucleophilic attack (BAc2) can occur under certain conditions or with related N,N-disubstituted substrates.

Reactivity with Electrophiles:

N-Alkylation/Acylation: Following deprotonation of the nitrogen atom with a suitable base (weaker than those used for DoM, e.g., NaH), the resulting N-anion can act as a nucleophile. This anion can react with electrophiles like alkyl halides or acyl chlorides to yield N-substituted derivatives.

Electrophilic Aromatic Substitution: The two aromatic rings are subject to electrophilic aromatic substitution, with the regiochemical outcome governed by the directing effects of the existing substituents.

On the phenyl ring , the -OCONH(Ar) group is an ortho-, para-directing activator due to the lone pairs on the ester oxygen.

On the 3-bromophenyl ring , the -NHCOOPh group is an ortho-, para-director and an activator (due to the nitrogen lone pair), while the bromine atom is an ortho-, para-director but a deactivator. The directing effects are cooperative, strongly favoring substitution at the C4 position (para to the NH group and ortho to Br) and to a lesser extent at the C6 position (ortho to the NH group). The C2 position is sterically hindered and disfavored.

Cyclization Reactions and Formation of Related Heterocyclic Systems (e.g., Oxazolidinones)

N-aryl carbamates are valuable precursors for the synthesis of N-aryl-2-oxazolidinones, a class of heterocyclic compounds with significant biological and pharmaceutical importance. arkat-usa.org The reaction involves the deprotonation of the carbamate nitrogen followed by an intramolecular cyclization or reaction with a suitable C3 synthon.

A common and effective method involves the reaction of the N-aryl carbamate with an epoxide, such as enantiopure epichlorohydrin or glycidyl derivatives. arkat-usa.org The general steps are:

Deprotonation: The carbamate N-H proton is removed by a base (e.g., lithium hydroxide, butyllithium) in a polar aprotic solvent like DMF or DMSO.

Nucleophilic Attack: The resulting N-anion attacks one of the carbon atoms of the epoxide ring, causing it to open.

Intramolecular Cyclization: The newly formed alkoxide then undergoes an intramolecular nucleophilic attack on the carbamate carbonyl carbon, displacing the phenoxide leaving group and forming the five-membered oxazolidinone ring.

This transformation allows for the stereospecific synthesis of chiral oxazolidinones when enantiomerically pure epoxides are used as starting materials. arkat-usa.org

The table below presents an overview of reaction conditions that have been optimized for the synthesis of N-aryl oxazolidinones from N-aryl carbamates and epichlorohydrin. arkat-usa.org

| Base | Solvent | Temperature | Yield of Oxazolidinone |

|---|---|---|---|

| K₂CO₃ | Acetonitrile (B52724) | Reflux | Low |

| DMAP | Acetonitrile | Reflux | Moderate |

| t-BuOK | DMSO | Room Temp. | Low |

| LiOH | DMSO | Room Temp. | 62% |

| LiOH | DMF | Room Temp. | 70% (Optimized) |

Computational and Theoretical Investigations of Phenyl N 3 Bromophenyl Carbamate

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. These methods provide detailed information about electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting chemical behavior.

For carbamate (B1207046) derivatives, DFT strategies, often using the B3LYP functional with a 6-31G basis set, are employed to perform geometry optimization, ensuring that the molecule is in its lowest energy conformation before further calculations are undertaken plos.orgnih.govplos.org. This optimized structure is the foundation for calculating various molecular descriptors.

Key electronic properties derived from DFT analysis include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability and reactivity of the molecule. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For phenyl N-(3-bromophenyl)carbamate, the oxygen atoms of the carbamate group and the bromine atom would be expected to be regions of negative potential, while the amine proton would be a region of positive potential, indicating likely sites for hydrogen bonding and other intermolecular interactions.

Atomic Charges: Calculations can determine the partial charge on each atom, offering insights into the molecule's polarity and its interaction with biological targets researchgate.net. Studies on related compounds suggest that the nitrogen and sulfur atoms in similar structures often carry significant negative charges, marking them as potential sites for metal ion coordination ajphs.com.

In a study on related carbamate inhibitors, DFT was used to calculate descriptors like the Connolly Accessible Area and LUMO energy (ELUMO), which were found to be influential in their biological activity nih.govplos.org. For this compound, DFT would elucidate how the bromine substituent influences the electronic properties of the phenyl ring and the reactivity of the entire molecule.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule and its flexibility are critical to its biological function, particularly its ability to bind to a target protein. Conformational analysis explores the different spatial arrangements of a molecule's atoms, while molecular dynamics (MD) simulations model the molecule's movement and conformational changes over time.

Crystal structure analysis of related phenylcarbamates reveals important conformational features. For instance, in phenyl N-(3,5-dimethylphenyl)carbamate, the two phenyl rings and the central carbamate group are not coplanar nih.govresearchgate.net. The dihedral angles between the rings are significant, around 85 degrees nih.govresearchgate.net. Similarly, in phenyl N-(1,3-thiazol-2-yl)carbamate, the aromatic rings are oriented at a dihedral angle of about 67 degrees nih.govresearchgate.net. This non-planar conformation is a common feature of N-aryl carbamates and would be expected for this compound. The carbamate group itself often participates in forming stable hydrogen-bonded chains in the solid state nih.gov.

Table 1: Example Dihedral Angles in Related Phenylcarbamate Structures

| Compound | Ring 1 | Ring 2 | Dihedral Angle Between Rings | Reference |

|---|---|---|---|---|

| Phenyl N-(3,5-dimethylphenyl)carbamate (Molecule A) | Dimethylphenyl | Phenyl | 84.53° | nih.gov |

| Phenyl N-(3,5-dimethylphenyl)carbamate (Molecule B) | Dimethylphenyl | Phenyl | 85.48° | nih.gov |

Molecular dynamics simulations are frequently used to validate the stability of a ligand's binding pose within a protein's active site. In studies of other carbamate inhibitors, MD simulations of 100 nanoseconds were performed to confirm that the computationally predicted binding mode was stable over time plos.orgnih.govplos.org. For this compound, MD simulations would be essential to understand its conformational flexibility in a solvent and to verify the stability of its interactions with potential biological targets like enzymes.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity. Carbamates are well-established as inhibitors of various enzymes, making docking a key tool in their analysis nih.gov.

Studies on analogous compounds show that carbamates are potent inhibitors of acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH) ajphs.comnih.govnih.gov. Docking studies of these inhibitors have revealed key interactions:

Acetylcholinesterase (AChE): The active site of AChE is a deep and narrow gorge rich in hydrophobic amino acid residues nih.gov. Docking studies show that carbamate inhibitors orient themselves within this gorge, forming hydrophobic interactions and hydrogen bonds that are critical for their inhibitory activity.

Fatty Acid Amide Hydrolase (FAAH): For FAAH inhibitors, docking can identify crucial hydrogen bonds and hydrophobic interactions within the catalytic site nih.govnih.gov. For example, studies on thieno-pyrimidine derivatives targeting other enzymes have shown hydrogen bonds with residues like Leu851 and Asn934, and hydrophobic interactions with residues such as Phe929 mdpi.com.

For this compound, docking studies would be used to screen potential enzyme targets. The model would likely predict that the phenyl rings engage in hydrophobic or π-π stacking interactions, while the carbamate group's N-H and C=O components act as hydrogen bond donors and acceptors, respectively. The bromine atom could form halogen bonds or participate in further hydrophobic interactions, potentially enhancing binding affinity and selectivity for a specific target.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create predictive models based on the 3D properties of molecules.

While no specific QSAR model for this compound exists, numerous studies on carbamate inhibitors demonstrate the power of this approach nih.govnih.govnih.govnih.gov. These studies involve several key steps:

Dataset Assembly: A series of structurally related compounds with measured biological activity (e.g., IC₅₀ values) is compiled nih.gov.

Molecular Alignment: The compounds are aligned based on a common substructure or a pharmacophore model nih.gov.

Field Calculation: For CoMFA, steric and electrostatic fields are calculated around each molecule. CoMSIA adds hydrophobic, hydrogen bond donor, and acceptor fields nih.gov.

Model Generation: Statistical methods like Partial Least Squares (PLS) are used to correlate the field values with biological activity, generating a predictive model nih.govnih.gov.

Validation: The model's robustness and predictive power are rigorously tested using techniques like leave-one-out cross-validation (q²) and external validation with a test set (r²_pred) mdpi.com.

Studies on carbamate inhibitors have yielded statistically significant models. For example, a 3D-QSAR study on carbamate AChE inhibitors produced a CoMSIA model with a q² of 0.723 and a predictive r² of 0.788 nih.gov. Another study on FAAH inhibitors resulted in a CoMSIA model with a q² of 0.64 and an r² of 0.93 nih.gov.

Table 2: Example Statistical Results from 3D-QSAR Studies on Carbamate Derivatives

| Study Type | Target | Model | q² (Cross-validation) | r² (Non-cross-validation) | r²_pred (External Test Set) | Reference |

|---|---|---|---|---|---|---|

| 3D-QSAR | AChE Inhibitors | CoMSIA | 0.723 | 0.950 | 0.788 | nih.gov |

| 3D-QSAR | FAAH Inhibitors | CoMFA | 0.61 | 0.98 | 0.91 | nih.gov |

| 3D-QSAR | FAAH Inhibitors | CoMSIA | 0.64 | 0.93 | 0.91 | nih.gov |

These models generate contour maps that visualize which regions of the molecule should be modified to enhance activity. For this compound derivatives, a QSAR/CoMFA study would identify the optimal steric, electrostatic, and hydrophobic properties on the phenyl rings to improve target inhibition.

In Silico Prediction of Biotransformation Pathways and Metabolite Structures

Understanding a compound's metabolic fate is crucial for assessing its duration of action and potential for producing toxic metabolites. In silico tools can predict the biotransformation of a xenobiotic compound by simulating common metabolic reactions.

Software platforms like BioTransformer, Meteor, and others use rule-based systems and machine learning to predict the products of Phase I and Phase II metabolism nih.govnih.gov.

Phase I Metabolism: These are typically oxidation, reduction, and hydrolysis reactions, primarily catalyzed by the Cytochrome P450 (CYP) family of enzymes simulations-plus.comcreative-biolabs.com. For this compound, likely Phase I reactions would include:

Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to one or both of the phenyl rings. The positions para to the existing substituents are often favored.

Hydrolysis: Cleavage of the carbamate ester bond to yield phenol (B47542), 3-bromoaniline (B18343), and carbon dioxide.

Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite to increase water solubility and facilitate excretion. Predicted Phase II metabolites for this compound, particularly after hydroxylation, would include:

Glucuronidation: Conjugation with glucuronic acid.

Sulfation: Conjugation with a sulfonate group.

In silico tools can predict the specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4) most likely to be involved in the metabolism of a compound nih.gov. For this compound, these tools would generate a list of potential metabolites, which could then be targeted for confirmation in experimental in vitro or in vivo studies.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-bromoaniline |

| Carbon dioxide |

| Phenol |

| Phenyl N-(3,5-dimethylphenyl)carbamate |

| Phenyl N-(1,3-thiazol-2-yl)carbamate |

| Acetylcholinesterase (AChE) |

| Fatty acid amide hydrolase (FAAH) |

| Leu851 |

| Asn934 |

| Phe929 |

| N-(4-benzoxyphenyl)-N-methyl-O-phenyl carbamate |

| N-[4-(2-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamate |

Exploration of Biological Activities and Mechanisms in Vitro and Pre Clinical Models

Enzyme Inhibition Studies

The carbamate (B1207046) functional group is a well-established pharmacophore known for its ability to inhibit various enzymes, most notably cholinesterases. This has led to the development of several carbamate-based drugs.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Carbamates are a recognized class of cholinesterase inhibitors, which are compounds that block the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, a mechanism utilized in the treatment of conditions such as Alzheimer's disease and myasthenia gravis.

While no specific studies detailing the inhibitory activity of phenyl N-(3-bromophenyl)carbamate against acetylcholinesterase or butyrylcholinesterase have been identified, research on structurally similar compounds suggests a potential for such activity. For instance, a study on proline-based carbamates investigated a series of compounds, including some with a bromophenylcarbamoyl moiety. One such compound, benzyl (B1604629) (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate, demonstrated inhibitory activity against butyrylcholinesterase with a half-maximal inhibitory concentration (IC50) of 27.38 µM. Another related compound, benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate, showed an IC50 of 28.21 µM against the same enzyme. These findings suggest that the presence of a bromophenylcarbamoyl group can confer cholinesterase inhibitory properties.

Table 1: Cholinesterase Inhibitory Activity of Structurally Related Carbamates

| Compound Name | Target Enzyme | IC50 (µM) |

| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | Butyrylcholinesterase | 27.38 |

| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | Butyrylcholinesterase | 28.21 |

Note: The data presented in this table is for structurally related compounds and not for this compound itself, for which no specific data has been found.

Mechanisms of Enzymatic Inhibition (e.g., Carbamoylation)

The primary mechanism by which carbamates inhibit cholinesterases is through carbamoylation of the serine residue within the enzyme's active site. This process involves the carbamate acting as a substrate for the enzyme, leading to the formation of a carbamoylated enzyme complex. This complex is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. The slow rate of decarbamoylation effectively renders the enzyme inactive for a prolonged period, leading to the accumulation of acetylcholine. This "pseudo-irreversible" inhibition is a hallmark of many therapeutic carbamate drugs.

Exploration of Other Enzymatic Targets

A comprehensive search of the scientific literature did not yield any studies investigating the inhibitory effects of this compound on other enzymatic targets. The broad reactivity of the carbamate functional group suggests that it could potentially interact with other serine hydrolases or enzymes with a reactive serine in their active site, but specific research on this compound is lacking.

Receptor Ligand Binding Affinity Studies

In addition to enzyme inhibition, many small molecules exert their pharmacological effects by binding to specific receptors.

Sigma Receptor (σ1 and σ2) Ligand Activity

There is no available data in the scientific literature regarding the binding affinity of this compound for sigma-1 (σ1) or sigma-2 (σ2) receptors. These receptors are involved in a variety of cellular functions and are targets for the development of drugs for neurological and psychiatric disorders. Without experimental data, it is not possible to determine if this compound interacts with these receptor systems.

Modulation of Other Receptor Systems

Similarly, no studies have been published that explore the interaction of this compound with any other receptor systems. Therefore, its potential to modulate the activity of other receptors remains unknown.

In Vitro Antiproliferative and Cytotoxicity Evaluations in Cancer Cell Lines

The potential of carbamate derivatives and compounds bearing a bromophenyl moiety as anticancer agents has been an area of active investigation. While direct studies on this compound are limited, research on structurally related compounds provides insights into its possible antiproliferative and cytotoxic activities against various cancer cell lines.

Derivatives of progesterone (B1679170) incorporating a carbamate function have demonstrated significant cytotoxic effects. nih.gov For instance, certain steroid derivatives with a carbamate group at the C-17 position were found to be highly potent against the PC-3 human prostate cancer cell line, with one compound achieving 96.6% inhibition. nih.gov Other related ester-containing derivatives showed 100% cytotoxic activity against the MCF-7 human breast cancer cell line. nih.gov These findings underscore the potential of the carbamate functional group in designing potent cytotoxic agents. nih.gov

The inclusion of a bromophenyl group is also a key structural feature in several compounds with demonstrated anticancer properties. For example, a study on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed notable anticancer activity. One analog, compound 4e, was particularly effective against the CNS cancer cell line SNB-75, showing a percent growth inhibition (PGI) of 41.25%. mdpi.com Another compound in the same series, 4i, exhibited broad activity, with the five most sensitive cell lines being SNB-75, UO-31, CCRF-CEM, EKVX, and OVCAR-5, displaying PGIs of 38.94, 30.14, 26.92, 26.61, and 23.12 percent, respectively, at a concentration of 10⁻⁵ M. mdpi.com

Table 1: In Vitro Cytotoxicity of Compounds Structurally Related to this compound

| Compound/Analog Class | Cancer Cell Line | Activity Metric | Value |

|---|---|---|---|

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog (4e) mdpi.com | SNB-75 (CNS Cancer) | PGI | 41.25% |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog (4i) mdpi.com | SNB-75 (CNS Cancer) | PGI | 38.94% |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog (4i) mdpi.com | UO-31 (Renal Cancer) | PGI | 30.14% |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog (4i) mdpi.com | CCRF-CEM (Leukemia) | PGI | 26.92% |

| N-(3-hydroxy)phenyl 8-methoxycoumarin-3-carboxamide (3) frontiersin.org | HepG-2 (Liver Cancer) | IC₅₀ | 3.81 µM |

| 8-bromo-N-(3-hydroxy)phenyl 8-methoxycoumarin-3-carboxamide (4) frontiersin.org | HepG-2 (Liver Cancer) | IC₅₀ | 38.28 µM |

| Progesterone derivative with C-17 carbamate (14a) nih.gov | PC-3 (Prostate Cancer) | % Cytotoxicity | 96.6% |

| Progesterone derivative with C-3 ester (8e) nih.gov | MCF-7 (Breast Cancer) | % Cytotoxicity | 100% |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) mdpi.com | MCF-7 (Breast Cancer) | IC₅₀ | 168.78 µM |

PGI: Percent Growth Inhibition; IC₅₀: Half-maximal Inhibitory Concentration.

Antimicrobial and Antifungal Activity Assessment

The carbamate structure is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.gov Carbamate-based fungicides have been successfully commercialized and are known for their broad-spectrum activity, often by targeting thiol groups in fungal enzymes. nih.gov Their rapid environmental degradation also makes them favorable from an ecological standpoint. nih.gov

Recent research into novel N-aryl carbamate derivatives has shown promising in vitro antifungal activity against a range of plant fungal pathogens. nih.gov Many of these compounds exhibited greater than 60% inhibition rates at a concentration of 50 μg/mL against fungi such as Botrytis cinerea and Magnaporthe grisea. nih.gov Specifically, against B. cinerea, several carbamate derivatives showed inhibition rates over 60%, outperforming the commercial fungicide azoxystrobin. nih.gov For M. grisea, six of the tested carbamate compounds demonstrated antifungal activity superior to azoxystrobin. nih.gov

Table 2: In Vitro Antifungal Activity of N-Aryl Carbamate Derivatives at 50 μg/mL

| Fungal Pathogen | Compound Class | Inhibition Rate (%) |

|---|---|---|

| Botrytis cinerea | N-Aryl Carbamates (e.g., 1t, 1x, 1ag) nih.gov | > 70% |

| Botrytis cinerea | Azoxystrobin (Control) nih.gov | 54.39% |

| Magnaporthe grisea | N-Aryl Carbamates (e.g., 1t, 1x, 1ag) nih.gov | > 70% |

| Magnaporthe grisea | Azoxystrobin (Control) nih.gov | 59.94% |

| Pythium aphanidermatum | N-Aryl Carbamates (Eight compounds) nih.gov | > 60% |

Data represents the highest reported inhibition rates for the most active compounds in the study.

Elucidation of Molecular and Cellular Mechanisms of Action

Understanding the molecular and cellular mechanisms through which this compound might exert its biological effects can be inferred from studies on analogous compounds. The carbamate and bromophenyl moieties are associated with several mechanisms of action.

A primary mechanism for many carbamate-containing compounds, particularly in their use as insecticides, is the inhibition of acetylcholinesterase (AChE). nih.gov Carbamates act as pseudosubstrates for AChE, leading to the carbamylation of the serine hydroxyl group in the enzyme's active site. This inactivation of AChE disrupts nerve impulse transmission. nih.gov

In the context of anticancer activity, compounds containing the bromophenyl group have been shown to operate through various pathways. For some 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, the inhibition of tubulin polymerization is a key molecular target. mdpi.com Molecular docking studies have shown these compounds binding to the tubulin–combretastatin A-4 binding site, thereby disrupting microtubule dynamics, which is crucial for cell division. mdpi.com

Other bromophenyl-containing compounds have been found to induce cell cycle arrest and apoptosis. For instance, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was observed to arrest the cell cycle of MCF-7 breast cancer cells at the G1 phase and induce programmed cell death. mdpi.com This compound was also identified as an inhibitor of Aurora A kinase, a key regulator of the cell cycle. mdpi.com Similarly, certain coumarin (B35378) derivatives are thought to exert their cytotoxic effects through programmed cell death and cell cycle arrest. frontiersin.org

Structure Activity Relationship Sar Studies of Phenyl N 3 Bromophenyl Carbamate Analogues

Influence of Halogen Substitution Patterns on Biological Activity

The type, number, and position of halogen atoms on the phenyl rings of carbamate (B1207046) analogues are critical determinants of their biological activity. Halogens modify a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability, all of which can affect how the compound interacts with its biological target.

The presence of halogens is often advantageous for biological activity. In studies on N-aryl carbamates, halogenated derivatives have demonstrated significant antifungal properties. nih.gov The specific arrangement of these halogens is equally important. For example, research has indicated that 2,3-dichloro and 2,4-dichloro N-aryl carbamates possess greater antifungal efficacy compared to their 2,5-dichloro or 2,5-dibromo counterparts, underscoring the importance of the substitution pattern. nih.gov

Halogens exert a dual electronic influence; they are electron-withdrawing by induction, which can protect the aromatic ring from metabolic oxidation, yet they can also donate electron density via resonance. nih.govrsc.org This complex electronic nature, along with the ability to form halogen bonds, can fine-tune the binding affinity and selectivity of the compound for its target. nih.gov Furthermore, the size and mass of the halogen atom can be a factor, with some studies suggesting that biological activity can increase with the atomic mass of the halogen. nih.gov

The following table provides a representative illustration of how different di-halogen substitution patterns on the N-aryl ring of carbamates can influence their antifungal activity, based on published findings for analogous compounds.

Table 1: Representative Data on the Influence of Di-halogen Substitution on the N-Aryl Ring of Carbamates on Antifungal Activity This table illustrates the principles of halogen substitution effects based on qualitative trends reported for N-aryl carbamates in the cited literature. nih.gov

Impact of Substituents on the Phenyl and 3-Bromophenyl Moieties

Beyond halogens, the introduction of other chemical groups onto the phenyl and 3-bromophenyl rings of the core structure can profoundly alter biological activity. These substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each imparting distinct electronic and steric properties to the molecule.

The electronic nature of a substituent can influence how the molecule interacts with its biological target. For instance, in a study of fluorinated arylcyclopropylamines, the introduction of EDGs on the phenyl ring increased the potency of tyramine (B21549) oxidase inhibition, whereas EWGs decreased this activity. nih.gov This suggests that increased electron density in the aromatic ring can be favorable for certain biological interactions. The position of these groups is also critical. Studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have shown that the electronic properties of substituents and their location on the phenylacetamide ring are fundamental for inhibitory activity. nih.gov

The following table provides a hypothetical illustration of how different substituents on the phenyl rings of a carbamate scaffold could modulate biological activity, based on general principles from the literature.

Table 2: Representative Data on the Impact of Phenyl Ring Substituents on Biological Activity This table is a hypothetical representation to illustrate the general principles of how electron-donating and electron-withdrawing substituents might affect the biological activity of a carbamate scaffold.

Role of Carbamate Linkage Modifications in Activity and Selectivity

The carbamate linkage (-NH-C(=O)-O-) is a crucial structural feature, acting as a stable and conformationally influential bridge between the two phenyl rings. Modifications to this linker, such as replacing the oxygen or nitrogen atoms with other heteroatoms, can significantly impact the compound's biological activity and selectivity.

Carbamates are known for their chemical and proteolytic stability, which makes them valuable in drug design. nih.gov They can participate in hydrogen bonding through both the carbonyl group and the NH moiety, which can be critical for interactions with biological targets. nih.gov The replacement of the carbamate linkage with bioisosteres—structurally different groups with similar physical or chemical properties—is a common strategy to modulate a compound's properties.

Common bioisosteres for the carbamate group include the thiocarbamate (-NH-C(=S)-O-) and urea (B33335) (-NH-C(=O)-NH-) linkages. In a study of acyl homoserine lactone analogues, thiocarbamate derivatives were found to be more active than the corresponding carbamates in modulating quorum sensing. nih.gov Conversely, in a study of cytokinin analogues, aryl carbamates bearing an oxamate (B1226882) moiety showed antiproliferative activity, whereas the corresponding aryl ureas were inactive. nih.gov These examples highlight that even subtle changes to the linker can lead to dramatic differences in biological outcomes.

The following table illustrates how modifications to the carbamate linkage in a hypothetical series of compounds could affect their biological activity, based on findings from the literature.

Table 3: Representative Data on the Effect of Carbamate Linkage Modification on Biological Activity This table provides a hypothetical comparison of the biological activity of compounds with different linker groups, based on general principles observed in the literature.

Positional Isomerism Effects on Pharmacological Profiles

The position of substituents on an aromatic ring can have a profound effect on the pharmacological profile of a molecule. In the case of phenyl N-(3-bromophenyl)carbamate, the bromine atom is in the meta (3) position. Moving this substituent to the ortho (2) or para (4) position would result in positional isomers with potentially very different biological activities.

In another study on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, the position of substituents was found to be crucial for their ability to inhibit photosynthetic electron transport, with the 3,5-disubstituted derivatives being the most preferred. nih.gov The lipophilicity of these compounds, a key factor in their biological activity, was also significantly affected by the position of the substituents on the aniline (B41778) ring. nih.gov

Table 4: Hypothetical Pharmacological Profiles of Bromophenyl Carbamate Positional Isomers This table is a hypothetical representation to illustrate how the pharmacological profile of a brominated phenylcarbamate might vary with the position of the bromine atom.

Stereochemical Considerations in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in determining biological activity. While this compound itself is not chiral, the introduction of chiral centers into its analogues would result in stereoisomers (enantiomers or diastereomers) that could have markedly different pharmacological properties.

Biological systems, such as enzymes and receptors, are chiral environments and can interact differently with the stereoisomers of a drug. This can lead to enantioselectivity in both pharmacodynamics (the drug's effect on the body) and pharmacokinetics (the body's effect on the drug). nih.gov It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer).

For example, a study on the isomers of 3-Br-acivicin, a nature-inspired compound, revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry is crucial for its biological action, potentially due to stereoselective uptake by the target organism. nih.gov In the context of carbamates, the synthesis of these compounds from chiral secondary alcohols can proceed with an inversion of stereochemistry, a factor that must be considered in the design of chiral carbamate drugs. nih.gov

If a chiral center were introduced into an analogue of this compound, it would be expected that the resulting enantiomers would exhibit different levels of activity. A hypothetical example of this is presented in the table below.

Table 5: Hypothetical Biological Activity of Chiral Carbamate Enantiomers This table provides a hypothetical illustration of how the two enantiomers of a chiral carbamate analogue might differ in their biological activity.

Emerging Research Directions and Potential Non Clinical Applications

Utilization as Chemical Probes for Biological Target Identification

The carbamate (B1207046) functional group is a well-recognized pharmacophore, and its presence in Phenyl N-(3-bromophenyl)carbamate, combined with the bromo-substituent, makes it a compound of interest for biological screening and as a potential chemical probe. ontosight.ainih.gov Chemical probes are small molecules used to study and identify the function of proteins and other biological targets. The reactivity of the carbamate group and the influence of the bromine atom on its electronic properties can be leveraged for targeted interactions with enzymes and receptors. ontosight.ai

Research into carbamate derivatives has shown their potential as inhibitors for a variety of enzymes, including hydrolases and transferases. For instance, various substituted phenyl N-methyl- and N,N-dimethylcarbamates have been studied for their inhibitory effects on acetylcholinesterase, an important enzyme in the nervous system. epa.gov While specific screening data for this compound is not widely published, the general activity of this class of compounds suggests its potential as a starting point for developing more specific and potent enzyme inhibitors.

A notable study on the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a key target in cancer immunotherapy, utilized a N-(3-bromophenyl) moiety in the design of potent inhibitors. nih.gov This highlights the recognized value of the 3-bromophenyl group in achieving significant biological activity. Although this study did not use this compound directly, it underscores the potential of this structural motif in the design of new therapeutic agents. The compound could serve as a fragment or lead compound in screening campaigns to identify new biological targets or to develop novel inhibitors for known targets.

Table 1: Examples of Related Carbamates and their Biological Targets

| Carbamate Derivative/Related Structure | Biological Target/Activity | Reference |

| Substituted Phenyl Carbamates | Acetylcholinesterase Inhibition | epa.gov |

| N-(3-bromophenyl) derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition | nih.gov |

| O-phenyl-N-aryl carbamates | Acetylcholinesterase, Butyrylcholinesterase, and Lipoxygenase Inhibition | researchgate.net |

| Phenyl N-alkyl carbamates | Fatty Acid Amide Hydrolase (FAAH) Inhibition | core.ac.uk |

Application in Materials Science and Polymer Chemistry

The carbamate linkage is the fundamental building block of polyurethanes, a versatile class of polymers. researchgate.netrsc.org Research in materials science is exploring the incorporation of functional molecules like this compound into polymer chains to impart specific properties. The presence of the bromine atom, for instance, can enhance the flame-retardant properties of materials. researchgate.net Halogenated compounds are known to act as flame retardants by interrupting the combustion cycle in the gas phase.

While direct studies on the use of this compound in polymer synthesis are not extensively documented, the principles of polyurethane chemistry suggest its potential as a monomer or a chain modifier. The reaction of the carbamate's N-H group with isocyanates could incorporate the molecule into a polymer backbone. Furthermore, the development of functional polyurethanes is an active area of research, with a focus on creating materials with enhanced thermal stability, specific mechanical properties, or stimuli-responsive behavior. nih.gov The inclusion of a brominated aromatic moiety could contribute to these properties.

Another area of interest is the development of recyclable polyurethanes. Recent studies have shown that carbamate exchange reactions can be catalyzed to allow for the reprocessing of cross-linked polyurethane materials. acs.org The specific structure of the carbamate can influence the kinetics of this exchange, opening avenues for designing polymers with tailored recyclability.

Development as Advanced Synthetic Intermediates and Building Blocks

This compound serves as a valuable intermediate in organic synthesis, providing a versatile platform for the introduction of the 3-bromoaniline (B18343) or related structural motifs. prepchem.com The synthesis of the compound itself is straightforward, typically involving the reaction of 3-bromoaniline with phenyl chloroformate. prepchem.com

One of the key reactions of phenylcarbamates is their conversion to ureas upon reaction with amines. nih.gov This provides a reliable method for the synthesis of unsymmetrically substituted ureas, which are important scaffolds in medicinal chemistry and materials science. The phenoxy group acts as a good leaving group, facilitating the nucleophilic attack of an amine on the carbamate carbonyl group. This reactivity makes this compound a useful building block for creating libraries of urea (B33335) derivatives for biological screening or for the synthesis of specific target molecules.

A patent for the synthesis of aspartyl-protease inhibitors describes the use of a related compound, N-{1-(3-bromobenzyl)-2-hydroxy-3-[1-(3-phenyl)cyclohexylamino]propyl}acetamide, in a multi-step synthesis. google.com This demonstrates the utility of the bromophenyl group as a handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures. The bromine atom can be readily converted to other functional groups, further expanding the synthetic utility of this compound as a building block. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. mit.edu

Table 2: Synthetic Reactions Utilizing Phenylcarbamate Intermediates

| Reaction Type | Reactants | Product | Significance | Reference |

| Urea Synthesis | Phenylcarbamate, Amine | Unsymmetrical Urea | Access to important bioactive scaffolds | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Aryl Bromide (from a related structure), Boronic Acid | Biaryl Compound | Construction of complex molecular frameworks | google.com |

Environmental Research Applications (e.g., CO2 Capture)

The capture and utilization of carbon dioxide (CO2) is a critical area of environmental research aimed at mitigating climate change. Amine-based solvents are currently the most common technology for CO2 capture, where the reaction between the amine and CO2 forms a carbamate intermediate. rsc.org While this compound itself is not directly used as a CO2 capture agent, research into novel materials and methods for CO2 capture often involves the formation of carbamates.

Recent studies have focused on developing more efficient and sustainable methods for CO2 capture, moving beyond traditional aqueous amine scrubbers. rsc.org This includes the use of solid adsorbents and novel solvent systems where the chemistry of carbamate formation is central. For example, the synthesis of N-aryl carbamates directly from CO2 and amines is an active area of research, with potential applications in converting captured CO2 into valuable chemicals, including polyurethane precursors. nih.govresearchgate.netresearchgate.net

The study of aryl carbamates in the context of CO2 is often focused on their synthesis from CO2 rather than their direct use as capture agents. nih.govresearchgate.net However, understanding the formation and stability of various carbamates is crucial for designing new capture systems. The electronic properties of the aryl group can influence the stability of the carbamate and the energy required for its regeneration (the release of CO2). While specific research on this compound for CO2 capture is not available, the broader field of carbamate chemistry is integral to the development of next-generation carbon capture technologies.

Q & A

Q. How can synthetic protocols for phenyl N-(3-bromophenyl)carbamate be optimized for higher yields and purity?

this compound is typically synthesized via carbamate formation using phenyl chloroformate and 3-bromoaniline. Key optimization strategies include:

- Catalyst selection : Use a base like N,N-diisopropylethylamine to deprotonate the aniline and activate the reaction .

- Solvent choice : Dichloromethane (DCM) is preferred due to its inertness and ability to stabilize intermediates .

- Temperature control : Maintain temperatures below 30°C to minimize side reactions (e.g., hydrolysis) .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity .

Q. What analytical methods are most reliable for characterizing this compound?

A multi-technique approach ensures structural validation:

- NMR spectroscopy : and NMR confirm the carbamate linkage and bromophenyl substitution. Look for characteristic peaks:

- Mass spectrometry : ESI-MS or HRMS verifies the molecular ion peak (e.g., m/z 296.06 for CHBrFNO) .

- X-ray crystallography : SHELX software refines crystal structures, with ORTEP-3 visualizing bond angles and torsions .

Q. How do molecular properties of this compound influence its bioavailability?

Key parameters from Veber’s rules (rotatable bonds, polar surface area) predict bioavailability:

- Rotatable bonds : 2 (carbamate and phenyl groups), favorable for membrane permeability .

- Polar surface area (PSA) : ~50 Ų (carbamate O and N), below the 140 Ų threshold for good absorption .

- LogP : ~3.5 (estimated), indicating moderate lipophilicity suitable for passive diffusion .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data?

Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state):

- Variable-temperature NMR : Identifies rotational barriers in the carbamate group .

- DFT calculations : Compare optimized geometries (Gaussian or ORCA) with experimental XRD data to validate bond lengths .

- SHELXL refinement : Adjust thermal parameters and occupancy rates to account for disordered bromine positions .

Q. What strategies are effective for studying the pharmacological activity of this compound derivatives?

- Structural analogs : Modify the bromophenyl group (e.g., 4-bromo or fluorophenyl substitutions) to assess SAR .

- In vitro assays : Use kinase inhibition protocols (e.g., KIN112 analogs) to evaluate target engagement .

- Metabolic stability : Incubate with liver microsomes and monitor hydrolysis via LC-MS .

Q. How can stereochemical effects be investigated in carbamate derivatives?

Q. What methods are suitable for analyzing hydrolytic degradation pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.